Methyl 2-(3-amino-2,6-difluorophenyl)acetate
Overview
Description
Methyl 2-(3-amino-2,6-difluorophenyl)acetate is an organic compound with the molecular formula C9H9F2NO2 and a molecular weight of 201.17 g/mol . This compound is characterized by the presence of an amino group and two fluorine atoms attached to a phenyl ring, along with a methyl ester group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Scientific Research Applications
Methyl 2-(3-amino-2,6-difluorophenyl)acetate has a wide range of applications in scientific research, including:
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-amino-2,6-difluorophenyl)acetate typically involves the esterification of 2-(3-amino-2,6-difluorophenyl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-amino-2,6-difluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated derivatives.
Mechanism of Action
The mechanism of action of Methyl 2-(3-amino-2,6-difluorophenyl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability . These interactions can lead to modulation of enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-amino-2,6-dichlorophenyl)acetate: Similar structure but with chlorine atoms instead of fluorine.
Methyl 2-(3-amino-2,6-dibromophenyl)acetate: Similar structure but with bromine atoms instead of fluorine.
Uniqueness
Methyl 2-(3-amino-2,6-difluorophenyl)acetate is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in various research applications .
Properties
IUPAC Name |
methyl 2-(3-amino-2,6-difluorophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-14-8(13)4-5-6(10)2-3-7(12)9(5)11/h2-3H,4,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSSYYRWJGVZJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450068 | |
Record name | Methyl 2-(3-amino-2,6-difluorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361336-80-3 | |
Record name | Methyl 2-(3-amino-2,6-difluorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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